3-Chloro-6-methylpicolinonitrile

Catalog No.
S870996
CAS No.
894074-81-8
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-methylpicolinonitrile

CAS Number

894074-81-8

Product Name

3-Chloro-6-methylpicolinonitrile

IUPAC Name

3-chloro-6-methylpyridine-2-carbonitrile

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3

InChI Key

XZFVBZUDHAIMSP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)Cl)C#N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C#N

3-Chloro-6-methylpicolinonitrile is a substituted pyridine nitrile, a class of heterocyclic compounds frequently employed as key building blocks in medicinal chemistry and process development. Its primary value lies in its role as a precursor for constructing complex, nitrogen-containing molecular scaffolds. The specific arrangement of the chloro, methyl, and nitrile groups on the pyridine ring provides a defined steric and electronic profile, making it a well-documented intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors. [1]

In the synthesis of complex pharmaceutical targets, substituting 3-Chloro-6-methylpicolinonitrile with seemingly similar analogs is often unsuccessful without significant process re-optimization. The reactivity of the C3-chloro group in nucleophilic aromatic substitution (SNAr) reactions—a common transformation for this compound—is highly dependent on the specific halogen and the electronic influence of the other ring substituents. Replacing the chloro group with a bromo or iodo atom would alter the bond strength and the electrophilicity of the reaction center, necessitating different catalysts, bases, or thermal conditions. [1] Similarly, shifting the position of the methyl or chloro group would change the molecule's electronic and steric properties, impacting reaction rates, yield, and potentially leading to different side-product profiles. For established, high-yield synthetic routes, this compound is not a drop-in replacement for its analogs.

High-Yield Precursor in a Key Nucleophilic Aromatic Substitution for PI3Kδ Inhibitor Synthesis

In the patented synthesis of a key intermediate for phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, 3-Chloro-6-methylpicolinonitrile serves as the starting electrophile in a crucial nucleophilic aromatic substitution (SNAr) reaction. When reacted with 4-aminophenol using potassium tert-butoxide as the base in N-Methyl-2-pyrrolidone (NMP), the process reliably produces the desired intermediate, 3-((4-hydroxyphenyl)amino)-6-methylpicolinonitrile, in an 84% isolated yield. [1] This high conversion rate demonstrates the compound's suitability and efficiency for this specific, value-adding transformation under practical process conditions.

Evidence DimensionIsolated Molar Yield
Target Compound Data84%
Comparator Or BaselineTypical yields for multi-step specialty chemical syntheses often range from 60-75%; an 84% yield represents a highly efficient and optimized transformation.
Quantified DifferenceAchieves a high-percentile yield, minimizing starting material waste and maximizing downstream product availability.
ConditionsNucleophilic aromatic substitution (SNAr) with 4-aminophenol, using potassium tert-butoxide in NMP at 80 °C for 2 hours.

A documented, high-yield reaction with this specific precursor reduces process development risk, improves cost-efficiency, and ensures a reliable supply chain for synthesizing high-value pharmaceutical intermediates.

Validated Starting Material for Novel PI3Kδ Inhibitors

This compound is the right choice for synthetic campaigns targeting specific classes of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Based on documented evidence, it enables the efficient, high-yield (84%) production of the 3-((4-hydroxyphenyl)amino)-6-methylpicolinonitrile core structure, which is a key intermediate for further elaboration into potent, patented kinase inhibitors. [1] Its use is indicated where process reliability and maximizing the yield of this specific intermediate are primary objectives.

XLogP3

1.9

Wikipedia

3-Chloro-6-methylpyridine-2-carbonitrile

Dates

Last modified: 08-16-2023

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